molecular formula C18H11Cl2F3N2S B2494482 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-89-2

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No. B2494482
CAS RN: 339101-89-2
M. Wt: 415.26
InChI Key: VQJHRHAOIXUSPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing pyrimidinyl compounds typically involves multi-step reactions that may include halogenation, sulfidation, and condensation steps. For instance, derivatives of pyrimidinyl sulfides are often prepared via cyclocondensation of appropriate precursors under mild conditions, showcasing the synthetic accessibility of these compounds (Santos et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using spectroscopic methods such as FT-IR, FT-Raman, and X-ray crystallography. These analyses reveal the geometric configuration, confirm the presence of functional groups, and provide insights into the electronic structure through studies like HOMO-LUMO, NBO, and MEP analyses (Alzoman et al., 2015).

Chemical Reactions and Properties

Compounds containing the pyrimidinyl sulfide moiety participate in various chemical reactions, including nucleophilic substitutions, and exhibit properties such as sulfur inversion in N,S-chelate thioethers (Tresoldi et al., 2002). These reactions and properties are crucial for further functionalization and application of these compounds.

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and optical properties, of compounds structurally similar to 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, are explored through the synthesis of polyimides incorporating pyridine and sulfur units. These studies reveal their potential for applications requiring materials with specific optical and thermal properties (Guan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are significant for understanding the potential applications and handling requirements of these compounds. For example, the reactivity of sulfur-containing compounds towards electrophiles or nucleophiles can be crucial for their use in synthetic chemistry (Dos Santos et al., 2015).

Scientific Research Applications

Chemical Synthesis and Characterization

  • Congested Ruthenium Complexes : The compound is used in preparing thioether ligands with a CH2R group bonded to the sulfur atom. These thioethers react with ruthenium complexes, leading to various complexes containing four-membered RuSCN rings. This has implications for understanding stereochemistry and molecular interactions in inorganic chemistry (Tresoldi et al., 2002).

Organic Chemistry and Molecular Synthesis

  • Synthesis of Furo[3,2-c]pyridine Derivatives : The compound is involved in the synthesis of various pyridine derivatives, indicating its utility in organic synthesis and potential applications in developing new chemical entities (Bradiaková et al., 2009).

Polymer Chemistry

  • Polymer Development : It plays a role in synthesizing diamines used for developing novel polyamide-imides. These polymers have outstanding solubility and thermal stability, making them potentially useful in various industrial applications (Shockravi et al., 2009).

Molecular Analysis and Spectroscopy

  • Spectroscopic Investigation : The compound is studied for its vibrational spectral analysis, providing insights into its molecular structure and stability. This type of research is essential for understanding the chemical and physical properties of novel compounds (Alzoman et al., 2015).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing fluorine and chlorine can potentially be hazardous due to the reactivity of these elements .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2S/c19-15-5-4-11(6-16(15)20)10-26-17-24-8-13(9-25-17)12-2-1-3-14(7-12)18(21,22)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJHRHAOIXUSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

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